

Application Note: Experimental Setup and Functionalization of 2-[(2-Methylcyclohexyl)oxy]acetic acid

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Compound of Interest

Compound Name:	2-[(2-Methylcyclohexyl)oxy]acetic acid
CAS No.:	519050-83-0
Cat. No.:	B3384024

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Target Audience: Researchers, synthetic chemists, and drug development professionals.

Compound Focus: **2-[(2-Methylcyclohexyl)oxy]acetic acid** (CAS: 519050-83-0)[1][2]

Introduction and Mechanistic Insights

In the landscape of organic synthesis and chemical biology, **2-[(2-Methylcyclohexyl)oxy]acetic acid** serves as a highly versatile building block[1]. Structurally, it is characterized by a polar carboxylic acid head and a lipophilic 2-methylcyclohexyl tail, connected via a stable ether linkage. This amphiphilic duality makes it an excellent candidate for modifying the pharmacokinetic properties of active pharmaceutical ingredients (APIs), enhancing both membrane permeability and target binding affinity[1].

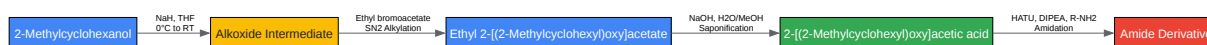
Causality in Experimental Design: Overcoming Steric Hindrance

Working with this compound—both in its synthesis and downstream application—requires careful consideration of its stereoelectronic properties:

- **Synthesis via Williamson Etherification:** The precursor, 2-methylcyclohexanol, is a secondary alcohol with significant steric bulk introduced by the adjacent methyl group. Attempting etherification with weak bases (e.g., K₂CO₃) or poor electrophiles (e.g., ethyl chloroacetate) typically results in poor yields due to competing E₂ elimination or unreacted starting material[3]. **Causality:** To force the S_N2 pathway, a strong, non-nucleophilic base like Sodium Hydride (NaH) is required to quantitatively generate the alkoxide. Furthermore, ethyl bromoacetate must be used instead of chloroacetate; the superior leaving-group ability of the bromide ion compensates for the steric hindrance of the nucleophile[4].
- **Downstream Amidation:** When coupling **2-[(2-Methylcyclohexyl)oxy]acetic acid** to target amines, the bulky cycloalkane ring can adopt conformations that sterically shield the carboxylate. **Causality:** Standard carbodiimides (like EDC) may suffer from slow kinetics and rearrangement to inactive N-acylureas. Utilizing HATU in the presence of DIPEA generates a highly reactive HOAt-ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides an internal hydrogen bond that stabilizes the transition state, driving the amidation forward even with weakly nucleophilic amines[4][5].

Workflow Visualization

The following diagram illustrates the self-validating synthetic loop, from the generation of the building block to its functionalization into an amide derivative.



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Workflow for the synthesis and functionalization of **2-[(2-Methylcyclohexyl)oxy]acetic acid**.

Quantitative Data Summary

The tables below summarize the optimized parameters for both the synthesis of the oxyacetic acid core and its subsequent HATU-mediated coupling.

Table 1: Optimization of Williamson Ether Synthesis Conditions

Base	Solvent	Electrophile	Temp (°C)	Time (h)	Yield (%)	Observation
K ₂ CO ₃	DMF	Ethyl chloroacetate	80	24	< 15%	Mostly unreacted starting material.
NaH	THF	Ethyl chloroacetate	65	16	45%	Sluggish SN ₂ ; trace elimination.
NaH	THF/DMF	Ethyl bromoacetate	0 to 25	12	> 85%	Optimal; rapid conversion, clean profile.

Table 2: Standardized Stoichiometry for HATU Amidation

Reagent	Role	Equivalents	Concentration
2-[(2-Methylcyclohexyl)oxy]acetic acid	Electrophile Precursor	1.0 eq	0.1 - 0.2 M
Target Amine (R-NH ₂)	Nucleophile	1.1 - 1.2 eq	-
HATU	Coupling Agent	1.2 eq	-
DIPEA	Base / Acid Scavenger	3.0 eq	-

Experimental Protocols

Protocol A: Synthesis of 2-[(2-Methylcyclohexyl)oxy]acetic acid

This protocol describes the two-step synthesis (alkylation followed by saponification) to yield the free acid.^{[4][5]}

Step 1: Alkylation (Formation of Ethyl 2-[(2-Methylcyclohexyl)oxy]acetate)

- **Preparation:** Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) and wash twice with anhydrous hexane to remove the oil. Decant the hexane carefully.
- **Alkoxide Generation:** Suspend the washed NaH in anhydrous THF (0.5 M relative to the alcohol). Cool the suspension to 0 °C using an ice-water bath.
- **Alcohol Addition:** Dissolve 2-methylcyclohexanol (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. **Causality:** Dropwise addition controls the evolution of H₂ gas and prevents thermal runaway. Stir at room temperature for 1 hour to ensure complete deprotonation.
- **Electrophile Addition:** Re-cool the reaction to 0 °C. Add ethyl bromoacetate (1.2 eq) dropwise. Once added, allow the reaction to warm to room temperature and stir for 12 hours.
- **Validation & Workup:** Monitor by TLC (Hexane/EtOAc 9:1). Once the alcohol is consumed, quench the reaction carefully by adding saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Saponification (Formation of the Free Acid)

- **Hydrolysis:** Dissolve the crude ethyl ester in a 1:1:1 mixture of THF/MeOH/ H₂O (0.2 M). Add solid NaOH or LiOH· H₂O (3.0 eq).
- **Reaction:** Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (the ester spot will disappear, and a baseline spot will form).

- Isolation: Concentrate the mixture to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove unreacted organic impurities.
- Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl. The product will precipitate or form an oil.
- Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 × 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield **2-[(2-Methylcyclohexyl)oxy]acetic acid** as a viscous oil or waxy solid.

Protocol B: HATU-Mediated Amide Coupling

This protocol outlines the coupling of the synthesized acid to a primary or secondary amine.^[4]
^[6]

- Activation: In an oven-dried vial, dissolve **2-[(2-Methylcyclohexyl)oxy]acetic acid** (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
- Pre-activation Phase: Stir the mixture at room temperature for 10 minutes. Causality: This brief incubation allows for the complete formation of the active HOAt-ester, evidenced by a slight yellowing of the solution.
- Coupling: Add the target amine (1.1 eq). If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA.
- Reaction: Stir at room temperature for 2–4 hours. The reaction is typically self-validating via LC-MS or TLC (Hexane/EtOAc 1:1), showing the rapid disappearance of the activated ester mass/spot.
- Workup: Dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt byproducts), and brine.
- Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure amide derivative.

References

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